molecular formula C24H26N4O3 B2819161 1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900870-53-3

1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2819161
CAS No.: 900870-53-3
M. Wt: 418.497
InChI Key: SWZDNEWIXCHNSN-UHFFFAOYSA-N
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Description

1-Benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused pyrido-pyrrolo-pyrimidine scaffold. Key structural attributes include:

  • 1-Benzyl substitution: Enhances lipophilicity and steric bulk compared to smaller alkyl groups (e.g., methyl) .
  • N-(3-Ethoxypropyl) carboxamide: Introduces flexibility and ether functionality, modulating solubility and hydrogen-bonding capacity.
  • 4-Oxo-1,4-dihydro core: A ketone moiety critical for planar conformation and π-π stacking in biological targets .

Synthetic routes involve condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with glycinate esters, followed by hydrolysis and amidation with 3-ethoxypropylamine .

Properties

IUPAC Name

6-benzyl-N-(3-ethoxypropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-3-31-13-7-12-25-23(29)20-14-19-22(27(20)16-18-8-5-4-6-9-18)26-21-11-10-17(2)15-28(21)24(19)30/h4-6,8-11,14-15H,3,7,12-13,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZDNEWIXCHNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC(=CN4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core:

    • Starting with a pyrimidine derivative, the core structure is formed through cyclization reactions involving appropriate precursors such as pyrrole and pyrimidine intermediates.
    • Conditions: Cyclization often requires catalysts like Lewis acids (e.g., AlCl3) and solvents like dichloromethane (DCM) under reflux conditions.
  • Functional Group Modifications:

    • Introduction of the benzyl group at the nitrogen atom is typically achieved through nucleophilic substitution reactions.
    • The ethoxypropyl group is introduced via alkylation reactions using ethoxypropyl halides in the presence of a base like potassium carbonate (K2CO3).
  • Final Assembly:

    • The final compound is assembled by coupling the modified core with the carboxamide group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Implementation of green chemistry principles to minimize waste and use of hazardous reagents.

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the methyl group, forming hydroxylated or carboxylated derivatives.
    • Common reagents: KMnO4, CrO3.
  • Reduction:

    • Reduction of the carbonyl group to form alcohol derivatives.
    • Common reagents: NaBH4, LiAlH4.
  • Substitution:

    • Nucleophilic substitution reactions can modify the benzyl or ethoxypropyl groups.
    • Common reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

  • Oxidation products include carboxylic acids and alcohols.
  • Reduction products include alcohol derivatives.
  • Substitution products vary based on the nucleophile used.

Chemistry:

  • Used as a building block for synthesizing more complex heterocyclic compounds.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential anti-inflammatory and anti-cancer properties due to its ability to interact with biological targets.
  • Investigated for its role in inhibiting specific enzymes or receptors involved in disease pathways.

Industry:

  • Potential use in the development of pharmaceuticals and agrochemicals.
  • Studied for its properties as a catalyst or intermediate in organic synthesis.

Mechanism of Action

  • Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives with different substituents.
  • Other heterocyclic compounds like pyrrolopyrazines and pyrimidines.

Uniqueness:

  • The specific combination of benzyl, ethoxypropyl, and carboxamide groups provides unique pharmacological properties.
  • Enhanced stability and reactivity compared to other similar compounds.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights structural differences and key data for the target compound and analogs from the literature:

Compound Name (Reference) R1 (Position 1) R2 (Carboxamide) R3 (Position 7/9) Melting Point (°C) Key Spectral Data (1H NMR δ)
Target Compound Benzyl 3-ethoxypropyl 7-methyl Not reported Aromatic protons (benzyl): ~7.3–7.5 ppm
1,7-Dimethyl derivative (4e, ) Methyl -COOH 7-methyl 243–245 δ 2.35 (s, CH3), 3.78 (s, CH3)
N-(3-Methoxypropyl) analog () 1,9-Dimethyl 3-methoxypropyl 9-methyl Not reported Not provided
N-(2-Phenylethyl) analog () 3-Methoxypropyl 2-phenylethyl 9-methyl Not reported Predicted pKa: 14.76
N-(4-Isopropylphenyl) analog () 3-Methoxypropyl 4-isopropylphenyl None Not reported Molecular weight: 418.5 g/mol

Key Observations :

  • Lipophilicity : The target’s benzyl group increases hydrophobicity compared to methyl (4e) or methoxypropyl () substituents.
  • Solubility : The 3-ethoxypropyl chain may improve aqueous solubility over purely aromatic carboxamides (e.g., N-aryl derivatives in ).
  • Stereoelectronic Effects : The 7-methyl group (target) vs. 9-methyl () alters electron density on the fused ring system, impacting reactivity and binding.

Spectral and Analytical Data

  • 1H NMR : The target’s benzyl group exhibits characteristic aromatic protons (~7.3–7.5 ppm), while the 3-ethoxypropyl chain shows signals for -OCH2CH2CH2N- (δ 1.2–3.5 ppm) .
  • 13C NMR : The 4-oxo group resonates at ~165–170 ppm, consistent with analogs like 4e (δ 165.2 ppm for C=O) .
  • Mass Spectrometry : Expected [M+H]+ for the target is ~434.2 g/mol (C24H26N4O3), comparable to N-(2-phenylethyl) analog (418.49 g/mol, ).

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